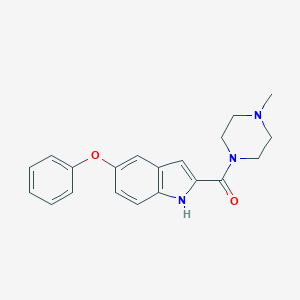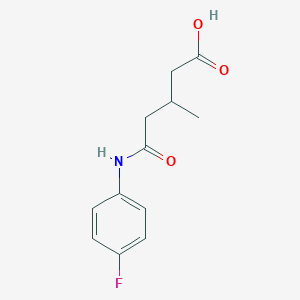
2,5-Dichlorophenyl 2-thiophenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 2-thiophenesulfonate, also known as DCPTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPTS is a sulfonated thiophene derivative that has been used in various applications, including as a fluorescent probe for DNA detection, a stabilizer in liquid crystal displays, and as a potential therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenyl 2-thiophenesulfonate in its various applications is not fully understood. However, studies have suggested that 2,5-Dichlorophenyl 2-thiophenesulfonate binds to specific targets, such as DNA or cancer cells, and induces specific biochemical pathways that lead to its desired effect.
Biochemical and Physiological Effects
2,5-Dichlorophenyl 2-thiophenesulfonate has been shown to have various biochemical and physiological effects in scientific research. In DNA detection, 2,5-Dichlorophenyl 2-thiophenesulfonate selectively binds to DNA and emits fluorescence, allowing for the detection of DNA damage and mutations.
In cancer treatment, 2,5-Dichlorophenyl 2-thiophenesulfonate has been shown to induce apoptosis in cancer cells, leading to their death. This effect is thought to be due to 2,5-Dichlorophenyl 2-thiophenesulfonate's ability to disrupt the mitochondrial membrane potential, leading to the activation of caspases, which are enzymes that play a key role in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichlorophenyl 2-thiophenesulfonate has several advantages as a research tool, including its ability to selectively bind to DNA and cancer cells, its fluorescent properties, and its potential as a therapeutic agent. However, 2,5-Dichlorophenyl 2-thiophenesulfonate also has some limitations, including its toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for research on 2,5-Dichlorophenyl 2-thiophenesulfonate. One area of research is the development of new methods for synthesizing 2,5-Dichlorophenyl 2-thiophenesulfonate with higher purity and yield. Another direction is the exploration of 2,5-Dichlorophenyl 2-thiophenesulfonate's potential as a therapeutic agent in cancer treatment, including the development of new 2,5-Dichlorophenyl 2-thiophenesulfonate derivatives with improved efficacy and reduced toxicity. Additionally, 2,5-Dichlorophenyl 2-thiophenesulfonate could be further studied as a fluorescent probe for DNA detection in various applications, including medical diagnostics and environmental monitoring.
Méthodes De Synthèse
The synthesis of 2,5-Dichlorophenyl 2-thiophenesulfonate involves the reaction of 2,5-dichlorophenyl isocyanate with thiophene-2-sulfonic acid in the presence of a base such as triethylamine. The reaction yields 2,5-Dichlorophenyl 2-thiophenesulfonate as a white solid with a melting point of 192-194°C. The purity of 2,5-Dichlorophenyl 2-thiophenesulfonate can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,5-Dichlorophenyl 2-thiophenesulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2,5-Dichlorophenyl 2-thiophenesulfonate is its use as a fluorescent probe for DNA detection. 2,5-Dichlorophenyl 2-thiophenesulfonate can selectively bind to DNA and emit fluorescence, making it a useful tool for detecting DNA damage and mutations.
Another area of research where 2,5-Dichlorophenyl 2-thiophenesulfonate has been explored is in liquid crystal displays (LCDs). 2,5-Dichlorophenyl 2-thiophenesulfonate has been used as a stabilizing agent in LCDs due to its ability to enhance the thermal stability of the liquid crystal material.
2,5-Dichlorophenyl 2-thiophenesulfonate has also been investigated as a potential therapeutic agent in cancer treatment. Studies have shown that 2,5-Dichlorophenyl 2-thiophenesulfonate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for future cancer therapies.
Propriétés
Nom du produit |
2,5-Dichlorophenyl 2-thiophenesulfonate |
|---|---|
Formule moléculaire |
C10H6Cl2O3S2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C10H6Cl2O3S2/c11-7-3-4-8(12)9(6-7)15-17(13,14)10-2-1-5-16-10/h1-6H |
Clé InChI |
JXMVHAMKOFKONL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CSC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)